molecular formula C10H16F3NO2 B12854131 (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one

(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B12854131
M. Wt: 239.23 g/mol
InChI Key: PMLREVMOWYIPAG-RMKNXTFCSA-N
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Description

(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group, a sec-butylamino group, and a trifluoromethyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one typically involves a multi-step process. One common method starts with the preparation of the butenone backbone, followed by the introduction of the ethoxy, sec-butylamino, and trifluoromethyl groups through various organic reactions. Key steps may include:

    Formation of the Butenone Backbone: This can be achieved through aldol condensation reactions.

    Introduction of the Ethoxy Group: This step often involves nucleophilic substitution reactions using ethoxide ions.

    Addition of the sec-Butylamino Group: This can be done through amination reactions, where sec-butylamine is introduced.

    Incorporation of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy, sec-butylamino, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one
  • (E)-4-Ethoxy-4-ethylamino-1,1,1-trifluorobut-3-en-2-one
  • (E)-4-Ethoxy-4-isopropylamino-1,1,1-trifluorobut-3-en-2-one

Uniqueness

(E)-4-Ethoxy-4-secbutylamino-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the sec-butylamino group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

(E)-4-(butan-2-ylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C10H16F3NO2/c1-4-7(3)14-9(16-5-2)6-8(15)10(11,12)13/h6-7,14H,4-5H2,1-3H3/b9-6+

InChI Key

PMLREVMOWYIPAG-RMKNXTFCSA-N

Isomeric SMILES

CCC(C)N/C(=C\C(=O)C(F)(F)F)/OCC

Canonical SMILES

CCC(C)NC(=CC(=O)C(F)(F)F)OCC

Origin of Product

United States

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